

Best practices for handling and storing Desmethylertraline

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Compound of Interest

Compound Name: Desmethylertraline

Cat. No.: B1148675

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Technical Support Center: Desmethylertraline

Welcome to the technical support center for **Desmethylertraline** (Norsertaline). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for the effective handling, storage, and experimental use of **Desmethylertraline**.

Frequently Asked Questions (FAQs)

Q1: What is **Desmethylertraline**?

A1: **Desmethylertraline**, also known as Norsertaline, is the primary and active metabolite of the antidepressant drug sertraline, which is a selective serotonin reuptake inhibitor (SSRI).^{[1][2]} It is formed in the liver through N-demethylation of sertraline, a process primarily catalyzed by cytochrome P450 enzymes like CYP2B6, CYP2C19, and CYP3A4.^{[1][3][4]} While it is pharmacologically active, its potency as a serotonin reuptake inhibitor is significantly lower than that of its parent compound, sertraline.^{[2][5]}

Q2: What are the primary chemical and physical properties of **Desmethylertraline**?

A2: **Desmethylertraline** is a lipophilic molecule with a high octanol-water partition coefficient.^[1] It typically appears as a solid at room temperature.^[1] Its hydrochloride salt form has a high melting point and is hygroscopic.^[1] Key identifiers include CAS Number 87857-41-8 for the free base.^{[6][7]}

Q3: What are the main safety hazards associated with handling **Desmethylertraline**?

A3: **Desmethylertraline** is classified as harmful if swallowed (Acute Toxicity, Category 4).^[6]^[8] Standard laboratory precautions should be taken, including avoiding dust generation, preventing contact with skin and eyes, and ensuring adequate ventilation.^[9] It is recommended to handle the compound wearing appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat.^[9]

Handling and Storage Best Practices

Q4: What are the optimal storage conditions for **Desmethylertraline**?

A4: The hydrochloride salt of **Desmethylertraline** is known to be hygroscopic.^[1] To prevent degradation from moisture absorption, it should be stored at -20°C under an inert atmosphere.^[1]^[10] The compound should also be protected from light.^[9] For short-term storage of solutions in serum or plasma, refrigeration (2-8°C) is suitable for up to 7 days, while long-term storage (beyond 3 days) requires freezing (-20°C or below).^[11]^[12]

Q5: How should I prepare stock solutions of **Desmethylertraline**?

A5: **Desmethylertraline** exhibits poor solubility in water but is slightly soluble in polar solvents like acetonitrile and more soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).^[1]^[13] For creating stock solutions, DMSO is a recommended solvent.^[13] When preparing aqueous buffers for experiments, it is important to consider the compound's pKa of approximately 9.5, which indicates it will be primarily in a protonated, ionized form at physiological pH.^[1]

Q6: Is **Desmethylertraline** stable under typical experimental conditions?

A6: **Desmethylertraline** is generally stable under standard laboratory conditions.^[1] However, forced degradation studies have shown that while it is stable against hydrolytic (acidic, basic) and thermal stress, it is susceptible to degradation under oxidative and photolytic (light-exposed) conditions.^[14] Therefore, experiments should be designed to minimize exposure to strong oxidizing agents and direct light.

Quantitative Data Summary

The following tables summarize key quantitative data for **Desmethylertraline** to facilitate experimental design.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₅ Cl ₂ N	[6][15]
Molecular Weight	292.2 g/mol	[6][15]
CAS Number (Free Base)	87857-41-8	[6][7]
pKa (Amine Group)	~9.5	[1]
LogP (Octanol-Water)	4.8 - 4.9	[1]

Table 2: Solubility Profile

Solvent	Solubility	Source(s)
Water	Poorly soluble (~9.8 x 10 ⁻⁵ mg/mL)	[1]
Acetonitrile	Slightly Soluble	[13]
DMSO	Soluble	[13]

Experimental Troubleshooting Guide

This guide addresses common issues encountered during the quantitative analysis of **Desmethylertraline** using liquid chromatography.

Q7: I'm observing poor peak shape (tailing or fronting) in my HPLC/LC-MS analysis. What are the likely causes?

A7: Poor peak shape for an amine-containing compound like **Desmethylertraline** is often due to secondary interactions with the stationary phase.

- **Silanol Interactions:** Free silanol groups on silica-based C8 or C18 columns can interact with the basic amine group, causing peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can protonate the amine, reducing these interactions.[\[16\]](#) Adding a competing base like triethylamine (0.1%) to the mobile phase can also mask silanol groups.[\[17\]](#)[\[18\]](#)
- **Column Overload:** Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
- **Column Degradation:** An aging column or one that has been exposed to harsh conditions may lose performance. Consider replacing the guard column or the analytical column itself. [\[19\]](#)

Q8: My recovery of **Desmethylertraline** from plasma/serum samples is low and inconsistent. How can I improve it?

A8: Low recovery is typically an issue with the sample extraction procedure.

- **Protein Precipitation:** If using a simple protein precipitation with acetonitrile or methanol, ensure the ratio of solvent to plasma is sufficient (e.g., 3:1) for complete protein removal. Inefficient precipitation can lead to matrix effects and low recovery.
- **Solid-Phase Extraction (SPE):** This method generally provides cleaner extracts and higher recovery than protein precipitation.[\[17\]](#)[\[20\]](#) For **Desmethylertraline**, a C2 or C8 cartridge can be effective.[\[17\]](#)[\[18\]](#) Ensure the pH of the sample and wash buffers are optimized. Given its pKa of 9.5, the compound will be positively charged at neutral or acidic pH, which is ideal for binding to cation-exchange or reversed-phase sorbents.
- **Matrix Effects:** Co-eluting endogenous components from the plasma matrix can suppress the ionization of **Desmethylertraline** in the mass spectrometer source. A cleaner extraction method (like SPE) or chromatographic adjustments to better separate the analyte from matrix components can mitigate this.

Q9: The retention time for my **Desmethylertraline** peak is shifting between injections. What should I check?

A9: Retention time drift can be caused by several factors.

- **Column Equilibration:** Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially critical for gradient elution methods.^[19] Typically, flushing with 10-20 column volumes is sufficient.
- **Mobile Phase Composition:** Inconsistent mobile phase composition, which can result from improper mixing or solvent evaporation, will cause retention time shifts.^[19] Prepare fresh mobile phase daily and keep solvent bottles capped.
- **Temperature Fluctuations:** A column heater should be used to maintain a constant column temperature, as temperature variations can significantly impact retention times.
- **Pump Performance:** Check for leaks or bubbles in the pump and ensure it is delivering a consistent flow rate.

Diagrams: Pathways and Workflows

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plasma samples.
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Experimental Protocol

Protocol: Quantification of **Desmethylertraline** in Human Plasma by LC-MS/MS

This protocol provides a general methodology for the simultaneous quantification of sertraline and **desmethylertraline** in human plasma, based on common published methods.[\[16\]](#)[\[21\]](#)

1. Materials and Reagents

- **Desmethylertraline** analytical standard
- **Desmethylertraline**-d4 (or other suitable internal standard, ISTD)
- Human plasma (K₂EDTA)
- Acetonitrile (HPLC or LC-MS grade)
- Formic Acid (LC-MS grade)

- Ultrapure water

2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **Desmethylertraline** and the ISTD in DMSO or methanol.
- Working Solutions: Prepare serial dilutions of the **Desmethylertraline** stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 1 to 1000 ng/mL). Prepare a working solution of the ISTD (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

- Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
- Pipette 200 µL of plasma into the appropriate tubes.
- For calibrators and QCs, spike with the corresponding working solutions.
- Add 10 µL of the ISTD working solution to all tubes (except blanks).
- Add 600 µL of cold acetonitrile to each tube to precipitate proteins.
- Vortex each tube for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

4. LC-MS/MS Parameters

- LC System: Standard HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., Poroshell EC-C18, 3.0 x 100 mm, 2.7 µm).[\[16\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.[\[16\]](#)
- Mobile Phase B: Acetonitrile.[\[16\]](#)

- Flow Rate: 0.45 mL/min.[16]
- Gradient: A typical gradient might start at 95% A, ramping to 95% B over several minutes, followed by a wash and re-equilibration step.
- Injection Volume: 5-10 μ L.
- Column Temperature: 40°C.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.[16]
- MRM Transitions (Example):
 - **Desmethylertraline**: m/z 292.1 \rightarrow 159.1[16]
 - **Desmethylertraline-d4** (ISTD): m/z 296.2 \rightarrow 279.0[16]

5. Data Analysis

- Integrate the chromatographic peaks for **Desmethylertraline** and its ISTD.
- Calculate the peak area ratio (Analyte Area / ISTD Area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., $1/x^2$) linear regression.
- Determine the concentration of **Desmethylertraline** in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

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